3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with methylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate certain biological pathways, leading to the desired therapeutic or biochemical effect . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-amino-1-methyl-1H-pyrazole and 5-amino-1H-pyrazole . Compared to these compounds, 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide exhibits unique properties due to the presence of the ethyl and carboxamide groups, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C11H16N6O |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-[(2-ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H16N6O/c1-3-17-8(4-5-14-17)7-13-10-6-9(11(12)18)16(2)15-10/h4-6H,3,7H2,1-2H3,(H2,12,18)(H,13,15) |
InChI Key |
AKGLDNRSFUCYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NN(C(=C2)C(=O)N)C |
Origin of Product |
United States |
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